2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate

Enantioselective hydrolysis Biotransformation Nicotiana tabacum cultured cells

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 85391-32-8), systematically named (2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) acetate and synonymous with (-)-isopinocampheyl acetate, is a bicyclic monoterpene ester of molecular formula C₁₂H₂₀O₂ (MW 196.29 g/mol). It belongs to the pinane family, featuring a fused bicyclo[3.1.1]heptane core with three methyl substituents and an acetoxy group at position The compound is employed as a fragrance ingredient with a characteristic pine-like, woody aroma and serves as a key enantiopure building block in asymmetric synthesis, notably as the precursor to diisopinocampheylborane (Ipc₂BH) chiral reducing agents.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 85391-32-8
Cat. No. B12787564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate
CAS85391-32-8
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1C2CC(C2(C)C)CC1OC(=O)C
InChIInChI=1S/C12H20O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3
InChIKeyKKZUXVTWZQWUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 85391-32-8): Procurement-Grade Chiral Monoterpene Ester Overview


2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 85391-32-8), systematically named (2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) acetate and synonymous with (-)-isopinocampheyl acetate, is a bicyclic monoterpene ester of molecular formula C₁₂H₂₀O₂ (MW 196.29 g/mol) [1]. It belongs to the pinane family, featuring a fused bicyclo[3.1.1]heptane core with three methyl substituents and an acetoxy group at position 3. The compound is employed as a fragrance ingredient with a characteristic pine-like, woody aroma and serves as a key enantiopure building block in asymmetric synthesis, notably as the precursor to diisopinocampheylborane (Ipc₂BH) chiral reducing agents [2]. Its procurement value is tied to the specific (1S,2S,3S,5S) stereochemistry, which dictates both its olfactory profile and its performance as a chiral auxiliary.

Why Generic Substitution of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 85391-32-8) Is Not Advisable


The bicyclo[3.1.1]heptane monoterpene acetate class encompasses multiple stereoisomers and close structural analogs—including bornyl acetate (bicyclo[2.2.1]heptane), isobornyl acetate, and other pinanyl acetate epimers—that are frequently conflated in commodity sourcing [1]. These compounds cannot be interchanged because the stereochemical configuration at the carbon bearing the acetoxyl group directly governs both olfactory character and enantioselective hydrolysis rates in biocatalytic systems. The (1S,2S,3S,5S) configuration of CAS 85391-32-8 yields a distinct woody-pine odor, while its (R)-acetoxyl-bearing epimers exhibit different sensory profiles and enzymatic susceptibility [2]. The quantitative evidence below demonstrates that even nominally similar C₁₂H₂₀O₂ acetates display measurable differences in boiling point, optical rotation, and biotransformation selectivity—parameters critical for fragrance formulation, chiral pool synthesis, and process-scale procurement decisions.

Quantitative Differentiation Evidence for 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 85391-32-8) Against Closest Analogs


Enantioselective Hydrolysis Rate Differentiates Isopinocampheyl Acetate from Bornyl and Isobornyl Acetate in Plant-Cell Biotransformation

In a direct head-to-head comparison using cultured Nicotiana tabacum cells, isopinocampheyl acetate (CAS 85391-32-8) exhibited preferential hydrolysis when the acetoxyl-bearing carbon possessed the (R)-configuration, whereas bornyl acetate and isobornyl acetate displayed distinctly different enantioselectivity profiles [1]. The cultured cells hydrolyzed only the (R)-enantiomer of the bicyclic acetates, establishing that the stereochemical identity of the substrate—not merely the bicyclic framework—determines biocatalytic conversion efficiency [1].

Enantioselective hydrolysis Biotransformation Nicotiana tabacum cultured cells

Boiling Point Differentiates Isopinocampheyl Acetate from Bornyl Acetate for Distillation-Based Separation

Cross-study comparison of experimentally determined boiling points reveals that the target compound (CAS 85391-32-8, (1S,2S,3S,5S) isomer) boils approximately 5 °C higher than (-)-bornyl acetate at atmospheric pressure . This difference, while modest, is sufficient for fractional distillation separation in high-purity manufacturing processes where trace cross-contamination between pinane-type and bornane-type acetates must be controlled.

Boiling point Distillation Volatility

Stereochemistry-Specific Olfactory Profile Distinguished from Other Pinanyl Acetate Epimers

In a systematic study of 55 isocamphane derivatives, Buchbauer and Wiltschko (1978) demonstrated that the olfactory character of bicyclic monoterpene esters correlates with molecular shape—spherical molecules exhibit camphoraceous odor, while increasing asymmetry reduces this character [1]. Isopinocampheyl acetate (CAS 85391-32-8), with its (1S,2S,3S,5S) configuration, occupies a distinct region in this shape-odor space compared to its epimers (e.g., (1S,2R,3R,5S) or (1S,2S,3R,5S)), which display shifted odor profiles as confirmed by the Amoore shadow-matching method [1]. Class-level inference positions the target compound as having a more pronounced pine-woody note relative to the more camphoraceous bornyl acetate.

Odor profile Stereochemistry-odor relationship Isocamphane derivatives

Optical Rotation Provides Identity Confirmation Against Common Terpene Acetate Adulterants

(-)-Isopinocampheyl acetate (CAS 85391-32-8) exhibits a large negative specific rotation (reported range: [α]D = -90° to -120°, neat), which is markedly different from (-)-bornyl acetate ([α]D ≈ -38° to -42°, neat) . This nearly threefold difference in optical rotation magnitude enables straightforward polarimetric identity verification and detection of adulteration with cheaper bornyl acetate or racemic mixtures.

Optical rotation Chiral purity Identity testing

High-Value Application Scenarios for 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate (CAS 85391-32-8) Based on Quantitative Differentiation Evidence


Enantioselective Biotransformation Substrate for Production of Chiral Alcohols

When a biocatalytic process requires selective hydrolysis of a monoterpene acetate to liberate a chiral alcohol, the (R)-configured isopinocampheyl acetate (CAS 85391-32-8) is the preferred substrate. Evidence from Nicotiana tabacum cultured-cell studies shows that this compound is enantioselectively hydrolyzed, whereas generic pinanyl acetate mixtures containing (S)-epimers are not converted [1]. Sourcing the specified stereoisomer eliminates batch-to-batch variability in conversion yield.

Chiral Pool Precursor for Asymmetric Synthesis Reagents

CAS 85391-32-8 serves as the direct precursor to (-)-diisopinocampheylborane [(-)-Ipc₂BH] and (-)-B-chlorodiisopinocampheylborane [(-)-DIP-Cl], two widely used chiral reducing agents. The enantiomeric purity of the final borane reagent is gated by the optical purity of the starting acetate; the -90° to -120° optical rotation window provides a go/no-go QC checkpoint before proceeding to borane formation [2]. Suppliers offering acetate with [α]D outside this range introduce risk of diminished enantioselectivity in subsequent reductions.

Woody-Pine Fragrance Accords Requiring Non-Camphoraceous Character

Perfumers formulating pine, fir-needle, or woody accords who wish to avoid the overt camphoraceous note of bornyl acetate should specify CAS 85391-32-8. The stereochemistry-odor relationship established by Buchbauer and Wiltschko demonstrates that the asymmetric pinane scaffold of isopinocampheyl acetate yields a softer, more woody-pine impression compared to the spherical bornane scaffold of bornyl acetate [3]. Substituting bornyl acetate (common, cheaper) will shift the accord toward a camphoraceous character, altering the intended fragrance profile.

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